Welcome to the BenchChem Online Store!
molecular formula C11H11NS B1429746 (5-Phenylthiophen-3-yl)methanamine CAS No. 838893-06-4

(5-Phenylthiophen-3-yl)methanamine

Cat. No. B1429746
M. Wt: 189.28 g/mol
InChI Key: RTZWLTJYELLUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265246B2

Procedure details

Prepare a solution of 2-(5-phenylthiophen-3-ylmethyl)isoindole-1,3-dione (565 mg, 1.77 mmol) in methanol (57 mL). Add hydrazine (0.35 mL, 11.14 mmol). Heat the mixture to reflux. After stirring for 1 hour, cool the mixture to room temperature and concentrate. Perform flash chromatography on silica gel eluting with 50:40:9:1 methylene chloride/CHCl3/MeOH/concentrated NH4OH to afford 280 mg of the title compound as a yellow solid. MS: m/e=190 [MH+].
Name
2-(5-phenylthiophen-3-ylmethyl)isoindole-1,3-dione
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][CH:10]=[C:9]([CH2:12][N:13]3C(=O)C4C(=CC=CC=4)C3=O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>CO>[C:1]1([C:7]2[S:11][CH:10]=[C:9]([CH2:12][NH2:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-(5-phenylthiophen-3-ylmethyl)isoindole-1,3-dione
Quantity
565 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=CS1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
57 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CS1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.